Phe-Lys versus Val-Cit: 30-Fold Faster Cathepsin B-Mediated Cleavage Kinetics
The Phe-Lys dipeptide motif in N3-PEG8-Phe-Lys-PABC-Gefitinib confers substantially accelerated cleavage by cathepsin B compared with the more commonly employed Val-Cit dipeptide found in alternative Gefitinib linker constructs such as Mc-Val-Cit-PAB-Gefitinib [1]. This kinetic advantage is directly relevant to ADC performance, as more rapid lysosomal linker cleavage translates to faster intracellular payload release and potentially enhanced cytotoxic potency against target cells [2].
| Evidence Dimension | Rate of enzymatic cleavage and drug release |
|---|---|
| Target Compound Data | Phe-Lys-PABC-DOX: 30-fold faster cleavage rate with purified cathepsin B |
| Comparator Or Baseline | Val-Cit-PABC-DOX: baseline cleavage rate (1×) |
| Quantified Difference | 30-fold faster cleavage |
| Conditions | Purified cysteine protease cathepsin B; model substrate Z-Phe-Lys-PABC-DOX (49) versus Z-Val-Cit-PABC-DOX (42); doxorubicin payload; in vitro enzymatic assay [1] |
Why This Matters
For scientific selection, faster lysosomal cleavage of the Phe-Lys-PABC linker predicts more rapid intracellular Gefitinib release from EGFR-targeting ADCs, a parameter that can be decisive when comparing ADC candidates in head-to-head cytotoxicity screening.
- [1] Dubowchik GM, Firestone RA, Padilla L, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry. 2002;13(4):855-869. View Source
- [2] Chau CH, Steeg PS, Figg WD. Antibody–drug conjugates for cancer. The Lancet. 2019;394(10200):793-804. View Source
